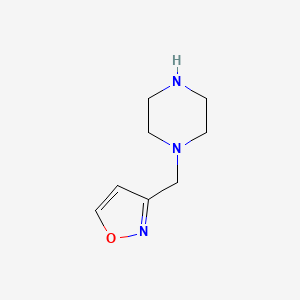

1-(1,2-Oxazol-3-ylmethyl)piperazine

説明

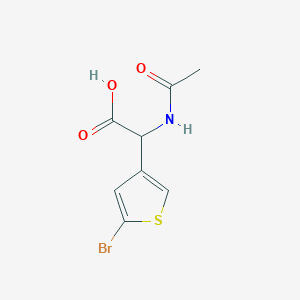

1-(1,2-Oxazol-3-ylmethyl)piperazine (abbreviated as OPMP) is an organic compound belonging to the oxazole class of heterocyclic compounds. It is an important intermediate in the synthesis of many pharmaceuticals and agrochemicals. OPMP is a versatile building block that can be used in a variety of reactions, including the synthesis of heterocyclic compounds and the preparation of functionalized derivatives. OPMP is a versatile and important compound due to its ability to undergo a variety of reactions, including nucleophilic substitution, condensation, and cyclization reactions.

科学的研究の応用

Synthesis and Pharmacological Evaluation

1-(1,2-Oxazol-3-ylmethyl)piperazine derivatives, such as those synthesized by Kumar et al. (2017), have shown promise in antidepressant and antianxiety activities. These derivatives were created through Claisen Schmidt condensation and tested in behavioral tests on mice, demonstrating significant pharmacological potential (Kumar et al., 2017).

Antitumor Activity

Compounds involving 1-(1,2-Oxazol-3-ylmethyl)piperazine, like those researched by Al-Soud and Al-Masoudi (2004), were evaluated for their DNA affinity and antitumor activity. These compounds, including various 1,4-bis-(1,5-dialkyl-1H-1,2,4-triazol-ylmethyl)piperazines, showed promising results in this regard (Al-Soud & Al-Masoudi, 2004).

Anticonvulsant Properties

Aytemir et al. (2010) investigated new kojic acid derivatives containing substituted piperazine derivatives for their anticonvulsant potential. They found that certain compounds, such as those containing 1-(1,2-Oxazol-3-ylmethyl)piperazine, showed effectiveness against seizures without neurotoxicity (Aytemir, Septioğlu, & Çalış, 2010).

Antibacterial and Antifungal Activities

Organotin(IV) derivatives involving 1-(1,2-Oxazol-3-ylmethyl)piperazine, as explored by Shaheen et al. (2018), exhibited significant antibacterial and antifungal activities, alongside cytotoxic activity against ovarian cancer cells. These findings suggest a broad spectrum of biomedical applications for these compounds (Shaheen et al., 2018).

特性

IUPAC Name |

3-(piperazin-1-ylmethyl)-1,2-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O/c1-6-12-10-8(1)7-11-4-2-9-3-5-11/h1,6,9H,2-5,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJMTXOUUYNPWLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=NOC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1,2-Oxazol-3-ylmethyl)piperazine | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-((4-Methylpiperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2425648.png)

![2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(4-fluorobenzyl)acetamide](/img/no-structure.png)

![2-[(4-Chlorobenzoyl)amino]-4-(methylsulfonyl)butanoic acid](/img/structure/B2425662.png)

![[3-[(2,5-Difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2425663.png)

![2-{[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}-6-ethyl-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide](/img/structure/B2425665.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2425666.png)

![N-[3-(4-methoxyphenyl)-4-oxo-4H-chromen-2-yl]benzamide](/img/structure/B2425667.png)